molecular formula C10H6F3NO2 B2640868 methyl 5,6,7-trifluoro-1H-indole-2-carboxylate CAS No. 1342247-02-2

methyl 5,6,7-trifluoro-1H-indole-2-carboxylate

Cat. No.: B2640868
CAS No.: 1342247-02-2
M. Wt: 229.158
InChI Key: GBTJATCXAATBDZ-UHFFFAOYSA-N
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Description

Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate (CAS 1342247-02-2) is a high-value fluorinated indole derivative that serves as a critical synthetic intermediate in medicinal chemistry and anticancer drug discovery research. This heterocyclic building block features a trifluorinated indole core, which contributes to its enhanced metabolic stability and binding affinity in biological systems. The compound is supplied with a typical purity of 95% and has a molecular weight of 229.16 g/mol, with the molecular formula C 10 H 6 F 3 NO 2 . This compound has demonstrated significant research value as a precursor in the development of potent and selective therapeutic agents. Extensive medicinal chemistry research has utilized this scaffold to develop VPC-13789, a potent androgen receptor (AR) antagonist that targets the Binding Function-3 (BF3) site for the treatment of castration-resistant prostate cancer (CRPC) . The resulting drug candidate has shown efficacy in suppressing AR-mediated transcription, chromatin binding, and coregulatory protein recruitment, demonstrating potent activity against both androgen-dependent and enzalutamide-resistant prostate cancer cell lines . Indole-2-carboxylate derivatives represent a privileged scaffold in drug discovery due to their diverse biological activities and capacity to interact with multiple therapeutic targets . The indole nucleus serves as a fundamental pharmacophore in numerous bioactive compounds, and the specific fluorination pattern at the 5,6,7-positions of this molecule provides optimal electronic and steric properties for targeting challenging protein interfaces like the AR BF3 domain. Researchers value this compound for developing novel antiandrogens with a distinct mechanism of action that may overcome resistance to current therapies. The methyl ester functionality provides a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships around the indole core. This product is intended for research purposes as a chemical reference standard and synthetic building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5,6,7-trifluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-10(15)6-3-4-2-5(11)7(12)8(13)9(4)14-6/h2-3,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJATCXAATBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C(=C2N1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs include:

  • Ethyl-5-fluoroindole-2-carboxylate (6) : Features a single fluorine at position 5 and an ethyl ester group .
  • Indole-5-carboxylic acid : A carboxylic acid derivative with a melting point (mp) of 208–210°C, highlighting the impact of substitution (carboxylic acid vs. ester) on physical properties .
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) : An amide derivative of ethyl-5-fluoroindole-2-carboxylate, demonstrating how functional group modifications (ester to amide) alter reactivity and properties .

Key Structural Differences :

  • Fluorination: Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate has three fluorine atoms, which increase electron-withdrawing effects compared to mono-fluorinated analogs like compound 6. This likely reduces nucleophilic reactivity at the indole ring and enhances thermal stability.
  • Ester Group : The methyl ester at position 2 distinguishes it from carboxylic acid derivatives (e.g., indole-5-carboxylic acid) and amides (e.g., compound 3 ), influencing solubility and bioavailability .
Physical and Chemical Properties
Compound Melting Point (°C) Yield (%) Key Spectral Data (¹³C-NMR, ppm)
This compound* Not reported
Ethyl-5-fluoroindole-2-carboxylate (6) Not reported 157.62 (C=O ester)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) 249–250 37.5 157.62 (C=O amide), 190.5 (C=O benzophenone)
Indole-5-carboxylic acid 208–210
Indole-6-carboxylic acid 256–259

*Inferred properties:

  • Lipophilicity: The trifluoro substitution likely increases logP compared to mono-fluorinated analogs, improving membrane permeability.
  • Solubility : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids but higher than amides due to reduced hydrogen bonding .

Biological Activity

Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique trifluoromethyl substitution pattern that enhances its stability and lipophilicity. The presence of three fluorine atoms can significantly influence the compound's reactivity and biological properties compared to other indole derivatives.

Indole derivatives like this compound interact with various biological targets, leading to a range of effects:

  • Target of Action : The compound primarily targets enzymes and receptors involved in critical biochemical pathways.
  • Mode of Action : It is believed to modulate enzyme activity through competitive inhibition or allosteric interactions.
  • Biochemical Pathways : The compound exhibits activities such as:
    • Antiviral
    • Anticancer
    • Antimicrobial
    • Antidiabetic
    • Antimalarial
    • Anticholinesterase activities.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral integrase enzymes. For instance, related indole derivatives have shown effective inhibition against HIV integrase with IC50 values ranging from 0.13 to 47.44 μM .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth. Studies indicate that indole derivatives can selectively target cancer cells while exhibiting minimal toxicity to normal cells .
  • Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against Mycobacterium tuberculosis has been highlighted in research where related compounds showed MIC values as low as 0.62 μM .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HIV integrase (IC50: 0.13 μM)
AnticancerSelective growth inhibition in cancer cells
AntimicrobialEffective against M. tuberculosis (MIC: 0.62 μM)
AntidiabeticPotential modulation of glucose metabolism

Q & A

Q. What are the optimal synthetic routes for methyl 5,6,7-trifluoro-1H-indole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via the Fischer indole synthesis , which involves:

  • Cyclization of fluorinated phenylhydrazines with β-keto esters under acidic conditions.
  • Critical parameters include temperature control (reflux in acetic acid), solvent choice (DMF or ethanol), and catalyst use (e.g., sodium acetate) .
  • Post-synthetic purification via recrystallization or column chromatography ensures >95% purity. Analytical techniques like NMR and mass spectrometry are essential for structural confirmation .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Bond angles and lengths : For example, the C2–C1–C6 angle is ~122.19°, and the ester group (O1–C9–O2) adopts a planar conformation .
  • Packing interactions : Fluorine atoms participate in weak C–H···F hydrogen bonds, stabilizing the lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

  • HPLC : To assess purity (>98% required for biological assays).
  • 1H/19F NMR : Fluorine signals at δ −110 to −120 ppm confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 254.05) .

Advanced Research Questions

Q. How does fluorination at positions 5, 6, and 7 influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing effects : Fluorine atoms reduce electron density on the indole ring, enhancing electrophilic substitution at position 3.
  • Steric effects : Trifluorination increases steric hindrance, limiting nucleophilic attack on the ester group. Computational studies (DFT) show a LUMO energy of −1.8 eV, favoring reactions with electron-rich targets .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from:

  • Purity variations : Validate via HPLC and elemental analysis.
  • Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration <1%).
  • Structural analogs : Compare with methyl 5,6-difluoro and 5-fluoro derivatives to isolate fluorination effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cyclooxygenase-2). Fluorine atoms form halogen bonds with Arg120 (ΔG = −8.2 kcal/mol).
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorine substitutions improve binding entropy by reducing solvent accessibility .

Comparative Analysis

Q. How does this compound compare to structurally related indole derivatives?

CompoundKey Structural DifferencesBioactivity (Example)
Methyl 5,6-difluoro analog Lacks F at position 7Lower COX-2 inhibition (IC50 = 12 μM vs. 8 μM)
Ethyl 4,6-difluoro analog Ethyl ester, F at 4 and 6Enhanced metabolic stability (t1/2 = 4.2 h)
Methyl 5-fluoro analog Monofluorination at position 5Reduced binding affinity (Ki = 1.5 μM)

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 h) .
  • Crystallography : Employ synchrotron radiation for high-resolution data collection (0.8 Å resolution) .
  • Bioassays : Pair in vitro studies with zebrafish models to evaluate toxicity (LC50 > 100 μM recommended) .

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